2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride is a chemical compound with the molecular formula C₁₂H₁₄Cl₂NbThis compound is notable for its unique structure, which includes a niobium center coordinated to two methylcyclopentadienyl ligands and two chloride ions .
Preparation Methods
The synthesis of 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride typically involves the reaction of niobium pentachloride with methylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
- Dissolving niobium pentachloride in an appropriate solvent.
- Adding methylcyclopentadiene to the solution.
- Introducing a reducing agent to facilitate the formation of the niobium(2+) complex.
- Isolating the product through filtration and recrystallization .
Chemical Reactions Analysis
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced to form lower oxidation states or different niobium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride exerts its effects involves the coordination of the niobium center to various substrates. The niobium center can facilitate electron transfer, activate small molecules, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Similar compounds to 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride include other niobium cyclopentadienyl complexes such as:
- Niobium, dichlorobis(cyclopentadienyl)
- Niobium, dichlorobis(ethylcyclopentadienyl)
- Niobium, dichlorobis(isopropylcyclopentadienyl)
What sets this compound apart is the presence of the methyl group on the cyclopentadienyl ligand, which can influence its reactivity and stability .
Properties
Molecular Formula |
C12H14Cl2Nb-2 |
---|---|
Molecular Weight |
322.05 g/mol |
IUPAC Name |
2-methylcyclopenta-1,3-diene;niobium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
RGOKJLFJGBJMAF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Nb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.